molecular formula C4H3ClN2O B108299 6-Chloro-3-hydroxypyridazine CAS No. 19064-67-6

6-Chloro-3-hydroxypyridazine

Cat. No. B108299
CAS RN: 19064-67-6
M. Wt: 130.53 g/mol
InChI Key: YICPBKWYZXFJNB-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridazine is a heterocyclic compound that has garnered attention due to its significance in pharmaceutical chemistry. The structure of pyridazine analogs, which includes 6-chloro-3-hydroxypyridazine, is known for its pharmaceutical importance, as these compounds often serve as key intermediates or active moieties in the development of various therapeutic agents .

Synthesis Analysis

The synthesis of related pyridazine compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions, and finally heating with chloroamine T in the presence of ethanol . Other synthetic approaches include electrochemical reductive cross-coupling and phase transfer catalysis , demonstrating the versatility of methods available for constructing pyridazine scaffolds.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies, providing a theoretical basis that can be compared with experimental data . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis are additional computational tools used to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Pyridazine compounds can undergo a variety of chemical reactions, including nucleophilic substitution , photochemical reactions , and acid-catalyzed rearrangements . These reactions can lead to the formation of new compounds with different substituents, which can significantly alter the chemical and biological properties of the molecules. For example, photochemical reactions of chloro- and hydroxypyridazines in methanol containing HCl can lead to the formation of products such as methyl paraconates and dimethyl succinates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as lipophilicity, can be measured and correlated with structural features like chlorine substitution . The crystallization behavior, including the crystal system and space group, is also an important aspect of these compounds, as it can influence their stability and reactivity . Intermolecular interactions, such as hydrogen bonding and molecular packing, are studied using techniques like Hirshfeld surface analysis and energy frameworks .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes: The preparation of 3-hydroxy-6-chloropyridazine involves using 3,6-dichloropyridazine as a starting material, with sodium hydroxide at 110°C, followed by dechlorination and reaction with phosphorus oxychloride to yield 3-chloropyridazine (Yuan Jing-jun, 2011).
  • Vibrational Spectra Analysis: Detailed vibrational spectra of dichloro-hydroxypyridazine derivatives have been studied using FT-IR and FT-Raman spectroscopy, aided by density functional theory (DFT) and normal coordinate calculations (V. Krishnakumar & R. Ramasamy, 2005).
  • Modified Synthetic Routes: A modified synthetic route for 3-chloro-6-alkoxypyridazines has been reported, improving the yield and ease of separation compared to traditional methods (Xiong Jun-ru, 2002).

Environmental and Biological Research

  • Decomposition Studies: Research on the decomposition of atrazine, a related compound, in the presence of polyoxometalates under various conditions provides insights into the environmental behavior of chloro-hydroxypyridazines (A. Hiskia et al., 2001).
  • Solubility Measurement: The solubility of 6-chloro-3-aminopyridazine in water and binary mixtures with ethanol has been studied, providing important data for environmental and biological applications (Lei Wang, 2013).

Advanced Applications

  • DNA Interaction and Cancer Research: Chloro terpyridyl Ru(ii) complexes, including those with 6-chloro-pyridazine derivatives, have been synthesized and studied for their DNA binding and transcription inhibition, marking their potential in cancer chemotherapy (Huaiyi Huang et al., 2016).
  • Electrochemical Cross-Coupling Reactions: Electrochemical methods have been developed for the preparation of aryl- and heteroarylpyridazines using chloro-methoxypyridazine derivatives, showcasing their utility in complex chemical synthesis (S. Sengmany et al., 2007).

Safety And Hazards

6-Chloro-3-hydroxypyridazine is classified under Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICPBKWYZXFJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291363
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-hydroxypyridazine

CAS RN

19064-67-6
Record name 6-Chloro-3-hydroxypyridazine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Kim, MS Park - YAKHAK HOEJI, 2013 - koreascience.kr
… 1961년 Taft 등이 최 초 보고한 6-chloro-3-hydroxypyridazine에 대한 합성법은 0.6 N … 과 탈리된 후 rearomatization이 일어나 6-chloro-3-hydroxypyridazine 2a가 만들어 지는 것으로 보인다. …
Number of citations: 2 koreascience.kr
J Hübscher, W Seichter, E Weber - CrystEngComm, 2017 - pubs.rsc.org
… Similarly, reaction of pyridazin-3,6-diol with phosphoroxychloride resulted in a mixture of 6-chloro-3-hydroxypyridazine [6-chloropyridazin-3(2H)-one] (6) (cf.Scheme 3) and 3,6-…
Number of citations: 2 pubs.rsc.org
R Nirogi, AR Mohammed, AK Shinde… - Journal of Medicinal …, 2020 - ACS Publications
… ring with 2-hydroxypyridinyl (9s), 4-hydroxypyridinyl (9t), 3-hydroxyquinolinyl (9u), 2-hydroxypyrazine (9v), 2-chloro-3-hydroxypyrazine (9w), and 6-chloro-3-hydroxypyridazine (9x) had …
Number of citations: 23 pubs.acs.org
J Lu, A Muhmood, P Tsapekos, X Cui, Y Guo… - International Journal of …, 2022 - mdpi.com
… )-1-hexanol), ketones (Dihydro-3(2H)-thiophenone, Pterosin H), ethers (Dimethyldisulfide, and Propanethial S-oxide), amino acids and their derivatives (6-Chloro-3- hydroxypyridazine, …
Number of citations: 1 www.mdpi.com
DL ALDOUS, RN CASTLE - Pyridazines, Volume 28, 2009 - books.google.com
… Mori (167) observed, during the dechlorination of both 4-and 5-carboxyl-6-chloro-3-hydroxypyridazine (palladium on charcoal using methanol as a solvent), that esterification of the …
Number of citations: 0 books.google.com

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